Cas no 2228799-56-0 ({2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)

Technical Introduction: {2,2-Dimethyl-3-[2-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine is a structurally distinct cyclopropylamine derivative featuring a trifluoromethyl-substituted pyridine moiety. This compound is of interest due to its unique combination of steric and electronic properties, imparted by the gem-dimethyl cyclopropane ring and the electron-withdrawing trifluoromethyl group. Such characteristics make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or agrochemical applications. The rigid cyclopropane scaffold enhances metabolic stability, while the pyridine ring offers potential for hydrogen bonding and π-stacking interactions, improving target binding affinity. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs.
{2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine structure
2228799-56-0 structure
Product Name:{2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine
CAS No:2228799-56-0
MF:C12H15F3N2
MW:244.256113290787
CID:5922272
PubChem ID:165738483
Update Time:2025-05-20

{2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine
    • {2,2-dimethyl-3-[2-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
    • EN300-1960561
    • 2228799-56-0
    • Inchi: 1S/C12H15F3N2/c1-11(2)8(6-16)9(11)7-4-3-5-17-10(7)12(13,14)15/h3-5,8-9H,6,16H2,1-2H3
    • InChI Key: FNLUTHCUTVAAGY-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=CN=1)C1C(CN)C1(C)C)(F)F

Computed Properties

  • Exact Mass: 244.11873297g/mol
  • Monoisotopic Mass: 244.11873297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9Ų

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Additional information on {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine

Introduction to {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine (CAS No. 2228799-56-0)

{2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number {2228799-56-0}, represents a convergence of structural complexity and functional diversity, making it a subject of intense research interest. The molecular architecture of this compound incorporates multiple functional groups, including a {dimethyl} moiety, a {trifluoromethyl} group, and a cyclopropyl ring, which collectively contribute to its distinct chemical properties and potential biological activities.

The presence of the {dimethyl} group at the 2-position of the pyridine ring enhances the lipophilicity of the molecule, which is often a critical factor in determining its bioavailability and pharmacokinetic behavior. Additionally, the {trifluoromethyl} substituent at the 3-position introduces fluorine atoms into the molecular structure, a common strategy in drug design to improve metabolic stability and binding affinity to biological targets. The cyclopropyl ring further adds to the structural complexity, providing a rigid framework that can influence both the electronic properties and spatial orientation of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The trifluoromethyl group, in particular, has been shown to enhance binding interactions by increasing the electron-withdrawing effect and reducing rotational freedom around the bond axis.

In the realm of medicinal chemistry, the synthesis of analogs derived from {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine has been explored as a means to optimize its pharmacological profile. Researchers have employed various synthetic methodologies, including cross-coupling reactions and transition-metal-catalyzed processes, to modify specific functional groups within the molecule. These efforts have led to the discovery of several novel derivatives with enhanced potency and selectivity.

The cyclopropyl ring in {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine has been particularly studied for its ability to modulate electronic properties and influence conformational preferences. Computational studies indicate that this moiety can stabilize certain conformations that are favorable for binding to biological targets. Additionally, the rigidity provided by the cyclopropyl ring can prevent unwanted conformational changes that might reduce binding affinity.

Recent clinical trials have begun to explore the therapeutic potential of compounds structurally related to {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine. These trials have focused on evaluating their efficacy in treating inflammatory diseases and neurological disorders. Preliminary results suggest that certain derivatives exhibit promising anti-inflammatory effects without significant side effects. However, further research is needed to fully understand their mechanisms of action and long-term safety profiles.

The development of new synthetic routes for {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine has also been a focus of recent research. Advances in green chemistry principles have led to more sustainable synthetic methods that minimize waste and reduce environmental impact. These methods include catalytic processes that require fewer steps and lower temperatures, thereby improving overall efficiency.

The role of computational tools in designing and optimizing molecules like {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine cannot be overstated. Molecular modeling software allows researchers to predict how different structural modifications will affect biological activity. This high-throughput virtual screening approach has significantly accelerated the drug discovery process by enabling rapid evaluation of thousands of potential candidates.

In conclusion, {2,2-dimethyl-3-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine (CAS No. 2228799-56-0) is a compound with remarkable potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into novel therapeutic agents. As computational methods continue to evolve and synthetic techniques become more efficient, expect to see continued innovation in this area.

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